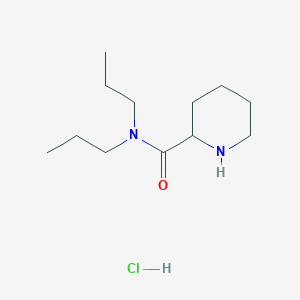

N,N-Dipropyl-2-piperidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N,N-dipropylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h11,13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQVEFJSNOKZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236254-68-4 | |

| Record name | 2-Piperidinecarboxamide, N,N-dipropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Mechanism of Action: N-Propyl-Piperidine-2-Carboxamide Derivatives (Ropivacaine HCl)

This guide provides an in-depth technical analysis of Ropivacaine Hydrochloride and its structural analogs.

Editorial Note on Nomenclature & Scope: The specific chemical name provided ("N,N-Dipropyl-2-piperidinecarboxamide") describes a dialkyl amide of pipecolic acid (CAS 1236254-68-4), which is a structural intermediate or analog lacking the aromatic xylidide group essential for potent local anesthetic activity. The clinically established "piperidine-2-carboxamide hydrochloride" with a propyl chain is Ropivacaine Hydrochloride (1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide).[1] To provide the most relevant and scientifically grounded mechanism of action for researchers, this guide focuses on the Pipecoloxylidide class (Ropivacaine), while referencing the structure-activity relationship (SAR) implications of the dipropyl analog.

Executive Summary

Target Class: Voltage-Gated Sodium Channels (NaV1.x). Chemical Classification: Amino-amide local anesthetic (Pipecoloxylidide). Primary Mechanism: State-dependent reversible blockade of the intracellular pore of voltage-gated sodium channels (VGSCs), preventing sodium influx and inhibiting action potential propagation in nerve fibers. Key Differentiator: Unlike its homolog Bupivacaine, Ropivacaine is a pure S(-)-enantiomer , which confers reduced lipophilicity and significantly lower cardiotoxicity while maintaining sensory-motor differential blockade.

Structural & Chemical Basis of Action

The efficacy of piperidine-2-carboxamides relies on Löfgren’s Intermediate Chain Rule , which dictates the pharmacophore structure:

-

Lipophilic Head: The 2,6-dimethylphenyl ring (xylidine). Note: The "N,N-dipropyl" analog lacks this aromatic pi-electron system, rendering it ineffective as a membrane-penetrating anesthetic.

-

Intermediate Chain: The amide linkage (–NH–CO–).

-

Hydrophilic Tail: The piperidine ring (tertiary amine).

Physicochemical Properties & Ionization

-

pKa: ~8.1.

-

Physiological State: At pH 7.4, the molecule exists in equilibrium between the uncharged base (

) and the cationic acid (-

Uncharged Base (

): Highly lipophilic; penetrates the neural epineurium and axonal membrane. -

Cationic Acid (

): The active form that binds to the receptor site inside the channel.

-

Molecular Mechanism: The "Modulated Receptor" Model

The mechanism follows the Hille-Hille modulated receptor hypothesis , where the drug binds with different affinities to different functional states of the sodium channel (Resting, Open, Inactivated).

Step 1: Transmembrane Access

The uncharged species diffuses through the phospholipid bilayer of the nerve membrane. Once in the axoplasm (intracellular space), the lower pH favors protonation, converting it back to the active cationic form (

Step 2: State-Dependent Binding

The cationic molecule enters the intracellular mouth of the NaV channel and binds to specific residues in the S6 transmembrane segment of Domain IV (specifically Phenylalanine and Tyrosine residues).

-

Resting State: Low affinity. The channel pore is closed; the drug cannot easily access the binding site.

-

Open State: High affinity. The activation gate opens, allowing the drug to enter the pore and occlude it ("Open-Channel Block").

-

Inactivated State: Very high affinity. The drug stabilizes the inactivation gate, prolonging the refractory period. This is crucial for phasic block (frequency-dependent block), where rapidly firing neurons (pain fibers) are blocked more effectively than resting neurons.

Step 3: Ionic Blockade

Binding physically occludes the pore, preventing

Signaling Pathway Visualization

The following diagram illustrates the kinetic pathway of NaV channel blockade.

Caption: Kinetic pathway of Ropivacaine mechanism. The uncharged base crosses the membrane, becomes protonated, and binds to Open/Inactivated NaV channels.

Experimental Validation Protocols

To validate the mechanism and potency of piperidine-2-carboxamide derivatives, the following assays are standard in drug development.

Protocol A: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Purpose: To quantify the IC50 and state-dependence of the block.

-

Cell Line: HEK293 cells stably expressing human NaV1.7 (hNaV1.7).

-

Preparation:

-

Maintain cells in DMEM with 10% FBS and G418 (selection marker).

-

Plate on glass coverslips 24h prior to recording.

-

-

Electrophysiology Setup:

-

Pipette Solution (Intracellular): 10 mM NaCl, 140 mM CsF, 1 mM EGTA, 10 mM HEPES (pH 7.3).

-

Bath Solution (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol:

-

Resting Block: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current inhibition.

-

Inactivated State Block: Hold at -70 mV (inducing ~50% inactivation). Pulse to 0 mV.

-

Use-Dependent Block: Train of 20 pulses at 10 Hz (0 mV for 20 ms) from a holding potential of -80 mV.

-

-

Data Analysis:

-

Calculate Fractional Inhibition:

. -

Fit data to Hill equation to derive IC50.

-

Success Metric: Ropivacaine should show ~3-5x higher potency in the inactivated state protocol vs. resting state.

-

Protocol B: Tonic vs. Phasic Block Assay (Sciatic Nerve)

Purpose: To determine differential blockade (Sensory vs. Motor).

-

Tissue: Desheathed sciatic nerve from Sprague-Dawley rat.

-

Chamber: Sucrose-gap recording chamber.

-

Stimulation:

-

A-fibers (Motor): High amplitude, short duration stimulus.

-

C-fibers (Sensory/Pain): Low amplitude, long duration stimulus.

-

-

Application: Perfuse nerve with 0.1, 0.5, and 1.0 mM Ropivacaine HCl.

-

Measurement: Record Compound Action Potential (CAP) amplitude reduction over time.

-

Comparison: Calculate the Differential Block Ratio (C-fiber inhibition / A-fiber inhibition).

-

Result: Ropivacaine typically demonstrates a higher ratio (better sensory selectivity) than Bupivacaine.

-

Comparative Data: Ropivacaine vs. Analogs

| Feature | Ropivacaine HCl | Bupivacaine HCl | N,N-Dipropyl Analog (Hypothetical) |

| Structure | 1-propyl-N-(2,6-xylidide) | 1-butyl-N-(2,6-xylidide) | 1-H-N,N-dipropyl-amide |

| Chirality | Pure S(-) | Racemic (R/S) | Achiral (if unsubstituted ring) |

| Lipophilicity | Moderate | High | Low (Lacks aromatic ring) |

| Potency (Rel) | 0.8x | 1.0x | < 0.1x (Likely inactive) |

| Cardiotoxicity | Low | High | Unknown/Low |

| Half-life | 1.8 hrs | 2.7 hrs | N/A |

References

-

Simpson, D., et al. (2005). Ropivacaine: A Review of its Use in Regional Anaesthesia and Acute Pain Management. Drugs.[2][3] Link

-

Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link

-

Nau, C., & Wang, G.K. (2004). Interactions of local anesthetics with voltage-gated Na+ channels. Journal of Membrane Biology. Link

-

McClure, J.H. (1996). Ropivacaine.[1][4] British Journal of Anaesthesia. Link

-

Butterworth, J.F., & Strichartz, G.R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link

Sources

- 1. N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | C17H27ClN2O | CID 21935084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 27262-40-4 | TCI AMERICA [tcichemicals.com]

Ropivacaine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ropivacaine hydrochloride is a long-acting local anesthetic of the amino amide class, distinguished by its development as a pure S-(-)-enantiomer.[1][2] This stereospecificity is a key feature, contributing to its favorable safety profile, particularly its reduced potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[1][3] Ropivacaine hydrochloride is widely utilized for surgical anesthesia and acute pain management, including epidural blocks for surgery and labor, major nerve blocks, and local infiltration.[4][5] Its mechanism of action involves the reversible blockade of sodium ion channels in nerve fibers, thereby inhibiting the propagation of pain signals.[1][6] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, pharmacology, and clinical applications of ropivacaine hydrochloride, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Ropivacaine hydrochloride is chemically described as S-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate.[2][7] It is a white to off-white crystalline powder.[8][9]

Structural Formula:

Caption: Chemical structure of Ropivacaine.

The molecular formula of ropivacaine hydrochloride monohydrate is C17H26N2O · HCl · H2O, and its molecular weight is 328.89 g/mol .[2][9][10] The anhydrous form has a molecular formula of C17H26N2O · HCl and a molecular weight of 310.86 g/mol .[7][11]

Physicochemical Properties:

A summary of the key physicochemical properties of ropivacaine hydrochloride is presented in the table below. These properties are critical for its formulation, absorption, distribution, and overall pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Weight | 328.89 g/mol (monohydrate) | [2][9] |

| pKa | 8.07 (in 0.1 M KCl solution at 25°C) | [2][8] |

| Solubility in water (25°C) | 53.8 mg/mL | [2][8] |

| n-octanol/phosphate buffer (pH 7.4) distribution ratio | 14:1 | [2][8] |

| Melting Point | 144 to 146 °C | [3] |

| Appearance | White to off-white crystalline powder | [8][9] |

The intermediate lipophilicity of ropivacaine, when compared to bupivacaine and mepivacaine, is a significant factor in its clinical profile.[2] This property contributes to its differential blockade of sensory versus motor nerves and its reduced toxicity.[1]

Synthesis of Ropivacaine Hydrochloride

The synthesis of ropivacaine hydrochloride typically starts from L-pipecolic acid.[12] A general synthetic route involves the following key steps:

-

Acid Chloride Formation: L-pipecolic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride, to form the corresponding acid chloride.[12]

-

Amidation: The resulting acid chloride is then condensed with 2,6-dimethylaniline (2,6-xylidine) to form the amide intermediate, (S)-N-(2,6-dimethylphenyl)piperidin-2-carboxamide.[12]

-

N-Alkylation: The piperidine nitrogen is subsequently alkylated using 1-bromopropane to introduce the propyl group, yielding ropivacaine base.[12][13]

-

Salt Formation and Purification: The ropivacaine base is then converted to the hydrochloride salt by treatment with hydrochloric acid.[14] The final product, ropivacaine hydrochloride monohydrate, is obtained through crystallization from a mixture of acetone and water.[15][16]

Caption: Simplified workflow for the synthesis of ropivacaine hydrochloride.

Mechanism of Action

The primary mechanism of action of ropivacaine hydrochloride is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[6][17][18] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses (action potentials).[1][4]

Detailed Mechanistic Steps:

-

Penetration of the Nerve Sheath: Being a weak base, ropivacaine exists in both ionized and non-ionized forms at physiological pH. The non-ionized form is more lipid-soluble and penetrates the lipid-rich nerve sheath and membrane.

-

Intracellular Ionization: Once inside the neuron, the equilibrium shifts, and a portion of the ropivacaine molecules become ionized.

-

Binding to Sodium Channels: The ionized form of ropivacaine binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in the open or inactivated state.[4][6]

-

Inhibition of Sodium Conductance: This binding stabilizes the sodium channel in an inactivated state, preventing the conformational change required for channel opening and subsequent sodium ion influx.[6]

-

Blockade of Nerve Conduction: The inhibition of sodium influx increases the threshold for electrical excitation and slows the rate of rise of the action potential, ultimately blocking the generation and conduction of the nerve impulse.[2][6]

Ropivacaine also exhibits a dose-dependent inhibition of potassium channels, which may contribute to its overall anesthetic effect.[1][4]

Caption: Mechanism of action of ropivacaine at the neuronal membrane.

Pharmacokinetics

The pharmacokinetic profile of ropivacaine is characterized by its absorption, distribution, metabolism, and excretion.

4.1. Absorption

The systemic absorption of ropivacaine is dependent on the total dose, concentration, route of administration, and vascularity of the injection site.[2][4] Following epidural administration, ropivacaine exhibits complete and biphasic absorption.[1][2] The initial rapid phase has a half-life of approximately 14 minutes, followed by a slower phase with a half-life of about 4.2 hours.[1][2] The slow absorption phase is the rate-limiting step in its elimination.[2][19]

4.2. Distribution

After intravenous administration, ropivacaine has a steady-state volume of distribution of approximately 41 liters.[2][20] It is highly bound to plasma proteins (approximately 94%), primarily to α1-acid glycoprotein.[2][4] This high degree of protein binding influences its distribution and duration of action. Ropivacaine can cross the placenta.[1][4]

4.3. Metabolism

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The major metabolic pathways are:

-

Aromatic hydroxylation to 3'-hydroxy-ropivacaine, mediated by CYP1A2.[1][20]

-

N-dealkylation to 2',6'-pipecoloxylidide (PPX), mediated by CYP3A4.[1][20]

Minor metabolites, such as 4-OH-ropivacaine and 2-OH-methyl ropivacaine, are also formed.[20]

4.4. Excretion

The kidneys are the primary route of excretion for ropivacaine and its metabolites, with approximately 86% of an intravenous dose being excreted in the urine.[1][4] The terminal half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours after epidural administration.[1][4]

Caption: Pharmacokinetic pathway of ropivacaine hydrochloride.

Pharmacodynamics

Ropivacaine produces a dose-dependent local anesthetic effect.[19] A key pharmacodynamic feature is its differential blockade of sensory and motor nerve fibers.[1] It has a greater selectivity for blocking pain-transmitting Aδ and C fibers over Aβ fibers, which are involved in motor function.[1] This results in a more pronounced sensory block with less motor impairment, which is particularly advantageous in settings like labor analgesia.[1][5]

The onset of action for ropivacaine is typically within 5 to 15 minutes, and the duration of effect can range from 2 to 8 hours, depending on the concentration and site of administration.[5][21] The addition of epinephrine does not significantly affect the onset or duration of action of ropivacaine.[2]

Systemic exposure to ropivacaine can lead to effects on the CNS and cardiovascular system.[2] CNS effects, such as nervousness, dizziness, and seizures, generally occur at lower plasma concentrations than cardiovascular effects, which can include hypotension, bradycardia, and arrhythmias.[3]

Analytical Methodologies

The quantification of ropivacaine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Several analytical methods have been developed for this purpose.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general framework for the determination of ropivacaine in plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample, add an internal standard (e.g., bupivacaine).

-

Add 1 mL of 1 M sodium hydroxide to alkalinize the sample.

-

Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol) and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH adjusted to ~4.0).[20] The exact ratio should be optimized for adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength of approximately 215 nm.[20]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of ropivacaine.

-

Determine the concentration of ropivacaine in the samples by comparing the peak area ratio of ropivacaine to the internal standard against the calibration curve.

-

More sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also widely used, particularly for bioanalytical applications requiring lower limits of quantification.[20][22]

Clinical Applications and Efficacy

Ropivacaine hydrochloride is indicated for a variety of regional anesthetic techniques in adults and children over 12 years of age.[9]

Key Clinical Uses:

-

Surgical Anesthesia:

-

Acute Pain Management:

The efficacy of ropivacaine has been shown to be comparable to that of bupivacaine for peripheral nerve blocks, although it may be slightly less potent when administered epidurally or intrathecally.[1] However, clinically effective doses of ropivacaine are often associated with a lower incidence and degree of motor block.[1]

Safety and Toxicology

Ropivacaine is generally well-tolerated when administered correctly.[4] Adverse effects are often related to the administration technique leading to high systemic concentrations or the pharmacological effects of the nerve block itself.[3]

Common Adverse Effects:

Systemic Toxicity:

Excessive systemic absorption can lead to serious adverse reactions affecting the CNS and cardiovascular system.

-

CNS Toxicity: Early signs include circumoral numbness, lightheadedness, tinnitus, and tremors.[3][24] More severe toxicity can lead to seizures, unconsciousness, and respiratory depression.[3][24]

-

Cardiovascular Toxicity: Manifestations include hypotension, bradycardia, arrhythmias, and in severe cases, cardiac arrest.[3][24] Ropivacaine is considered to have a lower cardiotoxic potential than bupivacaine.[3][21]

Contraindications:

Ropivacaine is contraindicated in patients with a known hypersensitivity to amide-type local anesthetics.[18] It is also contraindicated for intravenous regional anesthesia (IVRA).[3]

Precautions:

Caution should be exercised in patients with hepatic or renal impairment, as the metabolism and excretion of ropivacaine may be affected.[4][19]

Conclusion

Ropivacaine hydrochloride represents a significant advancement in regional anesthesia, offering a favorable balance of efficacy and safety. Its stereospecific design as a pure S-(-)-enantiomer contributes to its reduced cardiotoxicity and neurotoxicity compared to bupivacaine. The differential sensory-motor blockade makes it a valuable option for various surgical and pain management settings, particularly where motor function preservation is desirable. A thorough understanding of its chemical properties, pharmacokinetics, and pharmacodynamics is essential for its safe and effective use in clinical practice and for guiding future research and development in the field of local anesthetics.

References

- GlobalRx. (n.d.). Clinical Profile: Ropivacaine Hydrochloride 0.2% Solution for Injection.

- Gurnani, A., et al. (2016). Ropivacaine: A review of its pharmacology and clinical use. Anesthesia: Essays and Researches, 10(2), 148–156.

- U.S. Food and Drug Administration. (2018). Naropin® (ropivacaine HCl)

- StatPearls. (2025). Ropivacaine. NCBI Bookshelf.

- Apotex Inc. (2013). ROPIVACAINE HYDROCHLORIDE INJECTION - Product Monograph.

- Patsnap Synapse. (2024). What is the mechanism of Ropivacaine Hydrochloride?

- Patsnap Synapse. (2024). What is Ropivacaine Hydrochloride used for?

- Cureus. (2024).

- Clinicaltrials.eu. (n.d.). Ropivacaine Hydrochloride Monohydrate – Application in Therapy and Current Clinical Research.

- Electronic Medicines Compendium (emc). (2025). Ropivacaine hydrochloride 2 mg/ml solution for injection - Summary of Product Characteristics (SmPC).

- GlobalRx. (n.d.). Clinical Profile of Ropivacaine Hydrochloride 0.5% Solution for Injection.

- Lee, A., et al. (1989). Disposition kinetics of ropivacaine in humans. Anesthesia & Analgesia, 69(6), 736-738.

- Australian Prescriber. (1996). Ropivacaine hydrochloride.

- Fresenius Kabi. (2023). Ropivacaine Hydrochloride Injection, USP - Product Monograph.

- Wikipedia. (n.d.). Ropivacaine.

- Molecules. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies.

- GoodRx. (2024). Ropivacaine (Naropin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- MedChemExpress. (n.d.). Ropivacaine hydrochloride | Sodium Channel Inhibitor.

- Patsnap Synapse. (2024). What are the side effects of Ropivacaine Hydrochloride?

- TIJER.org. (n.d.). Ropivacaine HCl gel for topical anesthesia- a review.

- New Drug Approvals. (2021). ROPIVACAINE.

- MDPI. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). Ropivacaine synthesis.

- PubChem. (n.d.). Ropivacaine Hydrochloride.

- Medsafe. (2024).

- USP-NF. (2020). Ropivacaine Hydrochloride.

- PharmaCompass.com. (n.d.). Ropivacaine HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- European Patent Office. (1996).

- Google Patents. (n.d.).

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- Acta Crystallographica Section B: Structural Science. (n.d.). Crystal structure and physical properties of two polymorphs of ropivacaine HCl.

- ARL Bio Pharma. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025).

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ropivacaine - Wikipedia [en.wikipedia.org]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]

- 6. What is the mechanism of Ropivacaine Hydrochloride? [synapse.patsnap.com]

- 7. uspnf.com [uspnf.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. fresenius-kabi.com [fresenius-kabi.com]

- 10. Ropivacaine = 98 HPLC 132112-35-7 [sigmaaldrich.com]

- 11. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 16. US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 17. Articles [globalrx.com]

- 18. Articles [globalrx.com]

- 19. fresenius-kabi.com [fresenius-kabi.com]

- 20. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ropivacaine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are the side effects of Ropivacaine Hydrochloride? [synapse.patsnap.com]

- 25. Ropivacaine (Naropin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Technical Guide: (S)-N,N-Dipropyl-2-piperidinecarboxamide Hydrochloride

The following technical guide details the chemical identity, synthesis, and applications of the (S)-enantiomer of N,N-Dipropyl-2-piperidinecarboxamide hydrochloride.

CAS Registry Number: 1236254-68-4 (General Reference for the HCl salt) Chemical Class: Pipecolic Acid Amide Derivative / Chiral Building Block[1]

Executive Summary & Chemical Identity

(S)-N,N-Dipropyl-2-piperidinecarboxamide hydrochloride is a specific chiral piperidine derivative.[1] Structurally, it consists of a piperidine ring with a carboxamide group at the C2 position, where the amide nitrogen is substituted with two propyl groups.

This compound is distinct from the widely known local anesthetic Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide), although they share a piperidine core and "propyl" nomenclature.[1] The critical difference lies in the substitution pattern:

-

Target Compound: The propyl groups are on the amide nitrogen (N,N-dipropyl).[1][2] The piperidine nitrogen is unsubstituted (secondary amine).[1]

-

Ropivacaine: The propyl group is on the piperidine nitrogen (1-propyl).[1] The amide nitrogen is substituted with a phenyl group.[1][3][4][5]

Structural Specifications

| Feature | Description |

| IUPAC Name | (2S)-N,N-dipropylpiperidine-2-carboxamide hydrochloride |

| Molecular Formula | C₁₂H₂₄N₂O[1] · HCl |

| Molecular Weight | ~248.8 g/mol (Salt) / 212.33 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (L-Pipecolic acid derivative) |

| Core Scaffold | Pipecolic Acid (Piperidine-2-carboxylic acid) |

| Key Functionality | Secondary Amine (Piperidine N), Tertiary Amide (Dipropyl) |

Synthesis & Production Protocol

The synthesis of (S)-N,N-Dipropyl-2-piperidinecarboxamide hydrochloride follows a standard peptide coupling strategy starting from commercially available L-Pipecolic acid.[1] The protocol ensures the retention of stereochemistry at the C2 position.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond.[1] The precursors are:

-

(S)-N-Boc-Pipecolic Acid: Protected amino acid to prevent self-coupling and racemization.[1]

-

Dipropylamine: The secondary amine nucleophile.[1]

Step-by-Step Synthesis Protocol

Step 1: Protection of (S)-Pipecolic Acid[1]

-

Reagents: (S)-Pipecolic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH (1M), Dioxane/Water.[1]

-

Procedure:

Step 2: Amide Coupling[1]

-

Reagents: (S)-N-Boc-Pipecolic acid, Dipropylamine, HATU (or EDC/HOBt), DIPEA, DMF.[1]

-

Procedure:

-

Dissolve (S)-N-Boc-Pipecolic acid (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 10 min to activate the acid.

-

Add Dipropylamine (1.2 eq).[1]

-

Stir at RT for 16 hours under Nitrogen.

-

Quench with water, extract with Ethyl Acetate, wash with brine/NaHCO₃.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: (S)-N-Boc-N,N-dipropyl-2-piperidinecarboxamide.[1]

-

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane (or TFA followed by HCl exchange).

-

Procedure:

-

Dissolve the Boc-intermediate in minimal Dioxane.[1]

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2-4 hours (monitor by TLC for disappearance of starting material).

-

Concentrate in vacuo to remove solvent and excess HCl.[1]

-

Workup: Triturate the residue with Diethyl Ether to precipitate the hydrochloride salt.

-

Final Product: (S)-N,N-Dipropyl-2-piperidinecarboxamide hydrochloride (White hygroscopic solid).[1]

-

Reaction Pathway Diagram[1]

Caption: Synthetic route from (S)-Pipecolic acid to the target hydrochloride salt via Boc-protection strategy.

Applications & Utility

Chiral Auxiliary & Ligand Synthesis

Pipecolic acid amides are privileged structures in asymmetric catalysis.[1] The (S)-N,N-dipropyl derivative serves as a chiral Lewis base or ligand precursor.[1]

-

Mechanism: The steric bulk of the dipropyl group, combined with the rigid piperidine ring, creates a defined chiral pocket.

-

Use Case: It can be used to direct the stereochemical outcome of organozinc additions to aldehydes or in the resolution of racemic mixtures.[1]

Pharmaceutical Intermediate (SAR Studies)

This compound is a valuable scaffold for Structure-Activity Relationship (SAR) studies in local anesthetics.[1]

-

Structural Probe: By replacing the anilide group of Ropivacaine/Mepivacaine with a dialkylamide (dipropyl), researchers can evaluate the role of the aromatic ring in sodium channel binding.[1]

-

Metabolite Reference: It may serve as a reference standard for identifying metabolites of complex piperidine drugs where the amide bond is cleaved or modified.[1]

Structural Comparison: Target vs. Ropivacaine

To clarify the distinction for drug development professionals, the following diagram contrasts the target molecule with the clinically used anesthetic.

Caption: Structural comparison highlighting the difference in substitution patterns between the target molecule and Ropivacaine.

Analytical Characterization (Expected Data)

For the validation of the synthesized (S)-enantiomer, the following analytical data should be obtained:

-

1H NMR (400 MHz, D₂O):

-

δ 3.8–4.0 (m, 1H, α-CH of piperidine).

-

δ 3.2–3.5 (m, 2H, δ-CH₂ of piperidine).

-

δ 3.0–3.3 (m, 4H, N-CH₂ of propyl groups).

-

δ 1.5–2.0 (m, 6H, piperidine ring protons).

-

δ 1.4–1.6 (m, 4H, β-CH₂ of propyl groups).

-

δ 0.8–0.9 (t, 6H, CH₃ of propyl groups).

-

-

Mass Spectrometry (ESI+):

-

Optical Rotation:

-

[α]²⁰D: Negative value (consistent with L-pipecolic acid derivatives, typically -20° to -40° in MeOH).[1]

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1]

References

- Bailey, P. D., et al. (1998). "The synthesis of pipecolic acid derivatives." Tetrahedron, 54(19), 4995-5012. (General reference for Pipecolic acid amide synthesis).

-

Dahlenen, M., et al. (2000). "Resolution of Ropivacaine and its precursors." Journal of Chromatography A, 871(1-2), 1-495.[1] (Reference for structural context of piperidine carboxamides).

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. CAS 1116-24-1: N,N-dipropylacetamide | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

- 5. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- | C19H31ClN2O | CID 3078867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ropivacaine hydrochloride sodium channel blockade selectivity

An In-Depth Technical Guide to the Sodium Channel Blockade Selectivity of Ropivacaine Hydrochloride

Executive Summary

Ropivacaine hydrochloride is a long-acting local anesthetic of the amino-amide class, distinguished by its clinical profile of providing effective sensory anesthesia with less pronounced motor blockade and a superior safety margin compared to its structural analog, bupivacaine.[1][2][3] This guide provides a detailed examination of the molecular and biophysical mechanisms underpinning ropivacaine's selective blockade of voltage-gated sodium channels (VGSCs). As a pure S-(-)-enantiomer, ropivacaine's reduced lipophilicity and stereospecific interactions contribute to its favorable differential nerve block characteristics and lower cardiotoxicity.[1][2][4] The core of its action lies in state-dependent inhibition of VGSCs, showing a marked preference for open and inactivated channel conformations over the resting state.[5][6][7] This property, combined with a preferential blockade of specific sodium channel isoforms predominantly expressed in nociceptive neurons, forms the scientific basis for its clinical efficacy and safety profile.[8] This document synthesizes current research, presents quantitative pharmacological data, and details the electrophysiological protocols essential for characterizing these selective interactions, serving as a critical resource for researchers and drug development professionals in the fields of anesthesiology and neuroscience.

Introduction: Ropivacaine and the Voltage-Gated Sodium Channel

Local anesthesia is achieved through the reversible blockade of nerve impulse propagation, a process fundamentally reliant on the inhibition of voltage-gated sodium channels. Ropivacaine hydrochloride, a member of the pipecoloxylidide family, was developed as a pure S-(-)-enantiomer to improve upon the therapeutic index of existing long-acting local anesthetics like bupivacaine.[1][2][3] Its clinical advantage stems from a unique selectivity profile that provides profound sensory blockade while minimizing motor impairment and systemic toxicity.[9][10]

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[6] They are composed of a large α-subunit, which forms the ion-conducting pore, and one or more auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments and the connecting P-loop form the channel pore, where local anesthetics are known to bind.[7][11] These channels cycle through three primary conformational states:

-

Resting (Closed): Prevalent at negative membrane potentials, ready to be activated.

-

Open (Activated): A transient state upon membrane depolarization, allowing Na+ influx.

-

Inactivated: A non-conducting, closed state that occurs shortly after opening, from which the channel must return to the resting state before it can be opened again.

The specific isoforms of VGSCs (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, Nav1.8) exhibit distinct tissue distribution and biophysical properties, making them discrete targets for pharmacological modulation.

Core Mechanism: State-Dependent and Use-Dependent Blockade

The primary mechanism of action for ropivacaine is the reversible inhibition of sodium ion influx by binding to the intracellular side of the VGSC.[1][12][13] This interaction is not static; it is dynamically influenced by the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis .

State-Dependent Affinity

Ropivacaine exhibits significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[2][5][7] When a nerve is depolarized, more channels transition into these higher-affinity states, allowing ropivacaine to bind more effectively and establish the nerve block. Ropivacaine stabilizes the inactivated state, prolonging the refractory period of the neuron and preventing subsequent action potentials.[6][14] This state-dependent binding is also a key factor in its safety profile; the lower affinity for resting channels, particularly the cardiac (Nav1.5) isoform prevalent during diastole, contributes to its reduced cardiotoxicity compared to bupivacaine.[4][15]

Use-Dependent (Phasic) Blockade

A direct consequence of state-dependent binding is the phenomenon of use-dependent blockade. Nerves that are firing at a higher frequency (e.g., pain-transmitting neurons) have their sodium channels cycling through the open and inactivated states more often. This provides more opportunities for ropivacaine to bind, leading to a cumulative or "phasic" block that is more pronounced in rapidly firing fibers.[16][17] This is a critical aspect of its efficacy in managing pain.

The Basis of Ropivacaine's Differential Blockade

A defining feature of ropivacaine is its ability to produce a more selective sensory blockade with less motor impairment, a phenomenon known as differential blockade.[10][18] This selectivity arises from a combination of its physicochemical properties and its preferential interaction with specific nerve fibers and VGSC isoforms.

-

Physicochemical Properties: Ropivacaine is less lipophilic than bupivacaine.[2] Lipid solubility is a primary determinant of both potency and the ability to penetrate biological membranes. The lower lipophilicity of ropivacaine is thought to reduce its penetration into large, heavily myelinated Aα motor fibers, thereby sparing motor function.[1] In contrast, it can more readily access the smaller, lightly myelinated Aδ and unmyelinated C fibers responsible for transmitting pain and temperature sensations.[1][19]

-

VGSC Isoform Selectivity: Nociceptive sensory neurons, particularly in the dorsal root ganglia (DRG), express a high density of tetrodotoxin-resistant (TTX-R) sodium channels, such as Nav1.8.[8] Studies have shown that ropivacaine preferentially blocks TTX-R Na+ currents over tetrodotoxin-sensitive (TTX-S) currents, which are more common in motor neurons. One study demonstrated that the IC50 for ropivacaine on TTX-R channels in rat DRG neurons was significantly lower than for TTX-S channels (54 µM vs. 116 µM), indicating a more potent block of the channels critical for pain signaling.[8]

Comparative Pharmacology: Ropivacaine vs. Bupivacaine

The development of ropivacaine was driven by the need for a safer alternative to bupivacaine, which, despite its efficacy, carries a higher risk of severe cardiotoxicity.[4][20] This difference in safety is directly linked to their interactions with cardiac sodium channels (Nav1.5).

Ropivacaine is less potent than bupivacaine in blocking cardiac sodium channels.[5][21] This is particularly evident in the open-channel state, where bupivacaine is approximately 4.5 times more potent.[5][21] Furthermore, recovery from Nav1.5 channel blockade is about twice as fast for ropivacaine as for bupivacaine.[5][21] This faster "off-rate" means that ropivacaine is less likely to accumulate in cardiac tissue during the cardiac cycle, reducing the risk of re-entrant arrhythmias and myocardial depression.[2][3] The fact that ropivacaine is a pure S-enantiomer is critical, as studies on bupivacaine have shown its R(+)-enantiomer has a higher affinity and slower dissociation from cardiac sodium channels, contributing significantly to its cardiotoxicity.[4][15]

| Parameter | Ropivacaine | Bupivacaine | Significance | Source(s) |

| Structure | Pure S-(-)-enantiomer | Racemic (50/50 S- and R-) | R-enantiomer is more cardiotoxic | [1][4] |

| Lipophilicity | Lower | Higher | Affects potency and differential block | [1][2] |

| Nav1.5 IC50 (Open State) | 322.2 ± 29.9 µM | 69.5 ± 8.2 µM | Bupivacaine is ~4.5x more potent | [5][21] |

| Nav1.5 IC50 (Inactivated State) | 2.73 ± 0.27 µM | 2.18 ± 0.16 µM | Potencies are more similar | [5][21] |

| Recovery from Nav1.5 Block | Faster (~2x) | Slower | Reduced risk of drug accumulation | [5] |

| Clinical Profile | Less motor block, lower CNS/cardiac toxicity | More potent motor block, higher toxicity risk | Ropivacaine has an improved safety profile | [4][20] |

Experimental Protocol: Characterizing Selectivity with Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction between a compound like ropivacaine and specific ion channels is patch-clamp electrophysiology.[22][23][24] The whole-cell voltage-clamp configuration allows for precise control of the cell's membrane potential while measuring the ionic currents flowing through the channels. This enables a detailed characterization of drug affinity, kinetics, and state-dependence.

Workflow for Assessing Ropivacaine's State-Dependent Block

Detailed Step-by-Step Methodology

1. Cell and Solution Preparation:

-

Cell Culture: Use a cell line with stable, high-level expression of the target human sodium channel isoform (e.g., HEK293 cells expressing Nav1.2, Nav1.5, or Nav1.8). Culture cells to 60-80% confluency on glass coverslips.[22]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels from the inside.[22]

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[22]

-

Ropivacaine Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in an appropriate solvent (e.g., water) and make fresh dilutions in the external solution on the day of the experiment.

2. Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

-

Using a micromanipulator, approach a target cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".[23]

-

Apply a brief pulse of stronger suction to rupture the cell membrane beneath the pipette tip, establishing the whole-cell configuration.[23]

-

Set the amplifier to voltage-clamp mode and compensate for cell capacitance and series resistance.

3. Voltage Protocols and Data Acquisition:

-

Tonic (Resting-State) Block: Hold the membrane potential at a hyperpolarized level (e.g., -100 mV or -120 mV) where most channels are in the resting state.[16][25] Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Record the baseline current, then perfuse with increasing concentrations of ropivacaine, repeating the test pulse at each concentration until a steady-state block is achieved.

-

Inactivated-State Block: To assess affinity for the inactivated state, modify the holding potential. Hold the cell at a more depolarized potential (e.g., -70 mV or -60 mV) to induce steady-state inactivation.[16][25] Alternatively, use a long (e.g., 5-10 second) depolarizing prepulse to inactivate the channels before applying the test pulse.[5][21] Compare the block at this potential to the tonic block.

-

Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at a frequency of 5 or 10 Hz).[16][17] Measure the progressive decrease in peak current amplitude over the course of the pulse train in the absence and presence of ropivacaine.

4. Data Analysis:

-

Measure the peak inward sodium current for each condition.

-

For tonic and inactivated-state block, normalize the current in the presence of the drug to the control current.

-

Plot the normalized current as a function of ropivacaine concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

For use-dependent block, plot the normalized peak current against the pulse number to visualize the development of the block.

Conclusion and Future Directions

The sodium channel blockade selectivity of ropivacaine hydrochloride is a multifaceted property derived from its stereopurity, reduced lipophilicity, and state-dependent interactions with VGSCs. Its preferential blockade of sensory nerve fibers and specific TTX-R sodium channel isoforms provides a clear mechanistic basis for its clinically observed differential blockade. The lower affinity and faster dissociation kinetics from cardiac Nav1.5 channels are fundamental to its enhanced safety profile compared to bupivacaine.

This detailed understanding, facilitated by precise electrophysiological techniques, not only validates the clinical use of ropivacaine but also informs the future of drug development. The pursuit of next-generation local anesthetics will undoubtedly focus on refining isoform selectivity. By designing molecules that can specifically target channels like Nav1.7 and Nav1.8, which are critical to pain pathways, while completely sparing cardiac (Nav1.5) and motor (Nav1.4) channels, it may be possible to develop analgesics with unparalleled efficacy and safety, completely decoupling pain relief from motor impairment and systemic toxicity.

References

-

Graf, B. M., Abraham, I., Eberbach, N., Kunst, G., Stowe, D. F., & Martin, E. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesiology, 102(4), 851-861. [Link]

-

Gautier, P., De Kock, M., Huberty, C., & Rucquoi, M. (2011). Ropivacaine: A review of its pharmacology and clinical use. Expert Opinion on Pharmacotherapy, 2(1), 67-75. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ropivacaine Hydrochloride?[Link]

-

Dr.Oracle. (2025, March 31). What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity?[Link]

-

Fawcett, W. J., & Haxby, E. J. (2005). Ropivacaine (Chapter 66). In The Essence of Analgesia and Analgesics. Cambridge University Press. [Link]

-

Shiraishi, S., Yokoo, H., Yanagita, T., Kobayashi, H., Minami, S. I., Saitoh, T., Takasaki, M., & Wada, A. (2003). Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells. Brain Research, 967(1-2), 163-173. [Link]

-

ResearchGate. (2025, August 6). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. [Link]

-

Patel, R., & Wadams, H. (2025, April 26). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

-

ResearchGate. Ropivacaine and bupivacaine differentially inhibit recombinant Nav1.5...[Link]

-

Sugimoto, M., Uchida, I., & Mashimo, T. (2000). The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats. Anesthesia & Analgesia, 91(5), 1221-1227. [Link]

-

Singh, S., Kumar, A., Kumar, S., & Bharti, A. K. (2022). Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl. Cureus, 14(10), e30277. [Link]

-

McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]

-

Patsnap Synapse. (2024, June 14). What is Ropivacaine Hydrochloride used for?[Link]

-

Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(5), 1129-1139. [Link]

-

Oda, A., Ohashi, H., Komori, S., Iida, H., & Dohi, S. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia, 91(5), 1213-1220. [Link]

-

ResearchGate. Binding modes of S‐bupivacaine and ropivacaine in a Kv1.5 channel...[Link]

-

Butterworth, J. F., & Strichartz, G. R. (2018, June 8). Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]

-

ResearchGate. Ropivacaine differentially inhibits TTX-sensitive sodium channels...[Link]

-

Nau, C., & Strichartz, G. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 53-65. [Link]

-

ResearchGate. Ropivacaine differentially inhibits TTX-sensitive sodium channels—tonic...[Link]

-

Li, Y., Xu, J., Zhang, J., Wang, L., & Wang, G. (2022). Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups. Journal of Pain Research, 15, 1591-1599. [Link]

-

Wang, W., Wang, G. K., & Wang, S. Y. (2010). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Acta Pharmacologica Sinica, 31(8), 922-930. [Link]

-

Noda, K., Itoh, S., Murai, R., Kurihara, M., Kondoh, K., Saeki, S., & Ogawa, S. (2001). [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit]. Masui. The Japanese journal of anesthesiology, 50(12), 1308-1315. [Link]

-

ResearchGate. (2025, August 5). Motor Blocking Minimum Local Anesthetic Concentrations of Bupivacaine, Levobupivacaine, and Ropivacaine in Labor. [Link]

-

Valenzuela, C., Snyders, D. J., Bennett, P. B., Tamargo, J., & Hondeghem, L. M. (1995). Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. Circulation, 92(10), 3014-3024. [Link]

-

University of Bristol. Patch-clamp protocol. [Link]

-

Wang, W., Wang, G. K., & Wang, S. Y. (2010). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Acta Pharmacologica Sinica, 31(8), 922-930. [Link]

-

Dreixler, J. C., & Solt, K. (2000). Patch-clamp analysis of anesthetic interactions with recombinant SK2 subtype neuronal calcium-activated potassium channels. Anesthesia & Analgesia, 90(3), 725-730. [Link]

-

Pesti, K., Fodor, L., Csortos, C., & Orvos, P. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. Frontiers in Pharmacology, 11, 589. [Link]

-

ResearchGate. Patch Clamp Techniques: From Beginning to Advanced Protocols. [Link]

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ropivacaine (Chapter 66) - The Essence of Analgesia and Analgesics [cambridge.org]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ropivacaine Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]

- 10. Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nysora.com [nysora.com]

- 19. [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Basic Science Research on Ropivacaine Hydrochloride

This guide provides a comprehensive technical overview of Ropivacaine hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the core scientific principles, experimental methodologies, and advanced research applications of this widely used local anesthetic. The structure of this document is designed to logically guide the reader from fundamental concepts to complex research paradigms, fostering a deep understanding of Ropivacaine's scientific landscape.

Part 1: Foundational Pharmacology of Ropivacaine Hydrochloride

Ropivacaine is a long-acting local anesthetic of the amino amide class, distinguished by its development as a pure S-(-)-enantiomer.[1][2] This stereospecificity is a key factor in its clinical profile, contributing to its reduced toxicity compared to its racemic predecessor, bupivacaine.[1][3]

Mechanism of Action: A Molecular Perspective

The primary mechanism of action for Ropivacaine, like other local anesthetics, is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[4][5] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers.[1][4] By stabilizing the neuronal membrane in a depolarized state, Ropivacaine effectively halts the transmission of nerve impulses, resulting in a loss of sensation in the targeted area.[5]

Ropivacaine preferentially binds to sodium channels in their open and inactivated states, a characteristic of amide-type local anesthetics.[4] Its action is potentiated by a dose-dependent inhibition of potassium channels.[1][3] A crucial aspect of Ropivacaine's pharmacology is its differential blockade of nerve fibers. Due to its lower lipophilicity compared to bupivacaine, it is less likely to penetrate large, myelinated Aβ motor fibers, leading to a more selective action on the pain-transmitting Aδ and C fibers.[1][6] This property results in a desirable separation of sensory and motor blockade, which is advantageous in clinical scenarios where motor function needs to be preserved.[1]

Caption: Molecular mechanism of Ropivacaine hydrochloride action on neuronal ion channels.

Pharmacokinetics and Pharmacodynamics: The Journey Through the Body

The absorption, distribution, metabolism, and excretion of Ropivacaine are critical to its efficacy and safety profile.

| Pharmacokinetic Parameter | Value | Reference |

| Volume of Distribution (IV) | ~41 L (± 7) | [4] |

| Plasma Protein Binding | ~94% (primarily to α1-acid glycoprotein) | [4] |

| Metabolism | Extensive hepatic metabolism via CYP1A2 and CYP3A4 | [3][5] |

| Elimination Half-Life (IV) | 1.8 hrs (± 0.7) | [4] |

| Elimination Half-Life (Epidural) | 4.2 hrs (± 1) | [2][4] |

| Excretion | Primarily renal (~86% in urine) | [2][4] |

Ropivacaine's absorption from the site of administration is biphasic and complete, with the rate of absorption being the limiting factor in its elimination.[1][2] Its high degree of plasma protein binding influences its distribution and availability to target tissues.[4] The extensive metabolism in the liver, primarily through hydroxylation and N-dealkylation, is a key determinant of its clearance.[3]

Part 2: Toxicological Profile: A Focus on Safety

A significant driver for the development of Ropivacaine was the desire for a long-acting local anesthetic with a more favorable safety profile than bupivacaine.[1] Basic science research has extensively investigated its potential for cardiotoxicity and neurotoxicity.

Cardiotoxicity: Understanding the Mechanisms

Local anesthetics can exert direct effects on the cardiovascular system by blocking cardiac sodium channels.[7] This can lead to conduction disturbances, arrhythmias, and myocardial depression.[7][8] Ropivacaine has consistently demonstrated a lower propensity for cardiotoxicity compared to bupivacaine.[5][9] This is attributed to its lower lipophilicity and its nature as a pure S-(-)-enantiomer, which has a lower affinity for cardiac sodium channels than the R-(+)-enantiomer present in racemic bupivacaine.[3][7][9]

In vivo studies in animal models have shown that higher doses of Ropivacaine are required to produce the same degree of cardiac depression and arrhythmogenic effects as bupivacaine.[8][9]

Neurotoxicity: Investigating Neuronal Effects

While generally considered safe, all local anesthetics, including Ropivacaine, have the potential for neurotoxicity, particularly at high concentrations or with prolonged exposure.[10][11] In vitro studies using various neuronal cell lines and primary neuron cultures have explored the mechanisms underlying Ropivacaine-induced neurotoxicity. These studies have shown that Ropivacaine can induce apoptosis and cell death in a concentration-dependent manner.[10][11][12]

Proposed mechanisms for Ropivacaine's neurotoxicity include the upregulation of apoptotic pathways, such as the Fas/FasL system, and alterations in intracellular signaling cascades, like the Akt pathway.[10][13]

Caption: Proposed signaling pathways in Ropivacaine-induced neurotoxicity.

Part 3: Advanced Research and Methodologies

Basic science research on Ropivacaine continues to evolve, with a focus on improving its therapeutic index and exploring new applications.

Novel Formulations: Enhancing Efficacy and Duration

A significant area of research is the development of novel drug delivery systems for Ropivacaine to prolong its anesthetic effect and reduce systemic toxicity. Liposomal formulations have shown considerable promise in this regard.[14][15][16] Encapsulating Ropivacaine in liposomes can alter its pharmacokinetic profile, leading to a slower release from the injection site and a prolonged duration of action.[16][17][18]

Experimental Protocol: Preparation and Characterization of Liposomal Ropivacaine

-

Lipid Film Hydration:

-

Dissolve lipids (e.g., egg phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydrate the lipid film with an aqueous solution of Ropivacaine hydrochloride by gentle rotation.

-

-

Vesicle Sizing:

-

Subject the resulting multilamellar vesicles to sonication or extrusion through polycarbonate membranes of defined pore sizes to produce unilamellar vesicles of a desired size.

-

-

Purification:

-

Remove unencapsulated Ropivacaine by dialysis or size exclusion chromatography.

-

-

Characterization:

-

Determine particle size and zeta potential using dynamic light scattering.

-

Calculate encapsulation efficiency by quantifying the amount of Ropivacaine in the liposomes versus the total amount used.

-

Perform in vitro release studies using a dialysis membrane method to assess the drug release profile over time.[18]

-

In Vitro and In Vivo Models for Preclinical Evaluation

A variety of in vitro and in vivo models are employed to study the efficacy and toxicity of Ropivacaine.

| Model | Application | Key Readouts | Reference |

| Isolated Nerve Preparations | Investigating the direct effects on nerve conduction | Compound action potentials, conduction velocity | [8] |

| Neuronal Cell Cultures (e.g., PC12, SH-SY5Y, DRG neurons) | Studying mechanisms of neurotoxicity | Cell viability (MTT assay), apoptosis (flow cytometry, TUNEL), protein expression (Western blot) | [10][12][13] |

| Animal Models (e.g., rodent sciatic nerve block) | Assessing anesthetic efficacy and duration | Sensory and motor blockade duration | [14][15] |

| Animal Models (e.g., Langendorff perfused heart) | Evaluating cardiotoxicity | Left ventricular pressure, heart rate, atrioventricular conduction time | [19] |

Analytical Methodologies for Quantification

Accurate quantification of Ropivacaine in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection are the most commonly used analytical techniques.[20][21]

Experimental Protocol: Quantification of Ropivacaine in Plasma using LC-MS/MS

-

Sample Preparation:

-

Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).[20]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of Ropivacaine and an internal standard.[20]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of Ropivacaine in the unknown samples by interpolating from the calibration curve.

-

Caption: Workflow for the quantification of Ropivacaine in biological samples.

Part 4: Future Directions and Conclusion

Basic science research on Ropivacaine hydrochloride continues to be a dynamic field. Future investigations will likely focus on the development of even safer and more effective formulations, such as stimuli-responsive drug delivery systems. Further elucidation of the molecular mechanisms underlying its neurotoxic effects could lead to strategies for mitigating these rare but serious adverse events. Additionally, there is growing interest in the potential antitumor effects of local anesthetics, including Ropivacaine, which opens up new avenues for research.[22]

References

- Clinical Profile of Ropivacaine Hydrochloride 1% Solution for Injection - GlobalRx. (n.d.).

- Ropivacaine - StatPearls - NCBI Bookshelf. (2025, April 26).

- Ropivacaine: A review of its pharmacology and clinical use - PMC. (n.d.).

- Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (2018, November 15).

- What is the mechanism of Ropivacaine Hydrochloride? - Patsnap Synapse. (2024, July 17).

- Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - Oxford Academic. (2008, November 1).

- Cardiotoxicity of ropivacaine--a new amide local anaesthetic agent - PubMed. (n.d.).

- The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - MDPI. (2024, December 16).

- Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - INTRANET IB. (n.d.).

- The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed. (2001, August 15).

- Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. (2024, August 23).

- Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed. (2008, November 15).

- Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed. (2019, August 15).

- The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC. (2024, December 16).

- Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One. (2017, October 5).

- Neurotoxicity of Adjuvants used in Perineural Anesthesia and Analgesia in Comparison with Ropivacaine - PMC. (n.d.).

- Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - King's College London Research Portal. (2002, June 15).

- Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC. (n.d.).

- Full article: In vitro neurotoxicity by ropivacaine is reduced by silencing Cav3.3 T-type calcium subunits in neonatal rat sensory neurons - Taylor & Francis. (2017, October 3).

- Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - MDPI. (2021, February 25).

- What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity? - Dr.Oracle. (2025, March 31).

- Ropivacaine Hydrochloride - USP-NF. (2020, January 31).

- Ropivacaine induced acute neurotoxicity after epidural injection - European Review for Medical and Pharmacological Sciences. (n.d.).

- Clinical Profile of Ropivacaine Hydrochloride 0.5% Solution for Injection - GlobalRx. (n.d.).

- Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC. (n.d.).

- Development of a method to measure free and bound ropivacaine in human plasma using equilibrium dialysis and Hydrophilic interaction chromatography coupled to high resolution mass spectrometry - University of Strathclyde. (2013, December 15).

- Comparative study of bupivacaine 0.25% versus ropivacaine 0.5% in transversus abdominis plane block for postoperative analgesia - SciSpace. (2014, April 28).

- Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. (n.d.).

- Ropivacaine - Wikipedia. (n.d.).

- In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed. (2012, December 15).

- Ropivacaine. (n.d.).

- Comparative Study of Ropivacaine vs. Bupivacaine in Spinal Anesthesia for Lower Limb Surgeries. (2024, May 12).

- Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl - PMC. (n.d.).

- LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC. (2023, September 27).

- Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC. (2015, January 1).

- (PDF) Ropivacaine Vs Bupivacaine in major surgery in infants - ResearchGate. (n.d.).

- Antitumor effects of local anesthetic agents in vitro and in vivo. - ASCO Publications. (2021, May 28).

- Prolonged Anesthesia Effects of Locally Administered Ropivacaine via Electrospun Poly(caprolactone) Fibrous Membranes - MDPI. (2023, October 27).

- An efficient and long-acting local anesthetic: ropivacaine-loaded lipi - Dove Medical Press. (2019, January 31).

- (PDF) An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - ResearchGate. (n.d.).

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ropivacaine Hydrochloride? [synapse.patsnap.com]

- 6. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiotoxicity of ropivacaine--a new amide local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. intranet.ib.unicamp.br [intranet.ib.unicamp.br]

- 18. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One [journals.plos.org]

- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 20. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 2-Piperidinecarboxamide Analogs

A Methodological Whitepaper for N,N-Dipropyl-2-piperidinecarboxamide hydrochloride as a Representative Scaffold

Preamble: A Note on the Subject Compound

This document provides a comprehensive technical framework for the in vitro investigation of novel compounds based on the 2-piperidinecarboxamide scaffold. The specific molecule, N,N-Dipropyl-2-piperidinecarboxamide hydrochloride, is used as a representative model for this class. It is important to note that as of this writing, there is no publicly available scientific literature or experimental data for this exact compound. Therefore, this guide is presented as a strategic and methodological blueprint, drawing upon established principles and protocols used for structurally related and pharmacologically active molecules. The expertise herein lies in outlining a robust, logical, and self-validating pathway for the preclinical assessment of such a novel chemical entity.

Section 1: Introduction to the 2-Piperidinecarboxamide Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in numerous approved pharmaceuticals and natural alkaloids.[1][2][3] Its derivatives are known to exhibit a vast range of pharmacological activities, including but not limited to anticancer, analgesic, antipsychotic, and antimicrobial effects.[2][3] The 2-piperidinecarboxamide core, specifically, is the backbone of several local anesthetic agents (e.g., Ropivacaine, Bupivacaine) and has been explored for other central nervous system (CNS) applications, such as anticonvulsants.[4][5]

The logical first step for any new analog in this class, such as our model N,N-Dipropyl-2-piperidinecarboxamide hydrochloride, is a systematic in vitro characterization. This process builds a foundational profile of the molecule's intrinsic properties, biological targets, and potential liabilities, which is essential before committing to more complex and resource-intensive in vivo studies. This guide details that process.

Section 2: Foundational Physicochemical & Stability Profiling

Before any biological assessment, understanding the compound's basic chemical behavior in experimental settings is paramount. Poor solubility can lead to false negatives, while instability can result in inconsistent and uninterpretable data.

Aqueous Solubility Determination

Causality: The solubility of a compound in aqueous physiological buffers dictates the achievable concentration range in biological assays and is a primary indicator of potential bioavailability. Precipitation during an experiment is a common source of artifactual results.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Addition: Using a liquid handler, add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

-

Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control.

Solution Stability Assessment

Causality: The stability of the compound in the assay buffer and stock solvent over the duration of the experiment is critical. Degradation can lead to a lower effective concentration of the active compound and the potential for confounding effects from degradation products.

Experimental Protocol: LC-MS Stability in Assay Buffer

-

Incubation: Incubate the test compound at a relevant concentration (e.g., 10 µM) in both the primary stock solvent (DMSO) and the final assay buffer (e.g., PBS, pH 7.4) at room temperature and/or 37°C.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: The reaction is stopped at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

-

LC-MS Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

-

Data Analysis: The peak area of the parent compound is compared to the t=0 time point. Stability is typically expressed as the percentage of the compound remaining.

| Property | Method | Standard Conditions | Desired Outcome |

| Kinetic Solubility | Nephelometry | PBS (pH 7.4), 2% DMSO, Room Temp. | >50 µM |

| Solution Stability | LC-MS Analysis | PBS (pH 7.4), 37°C, 24 hours | >90% remaining |

| DMSO Stock Stability | LC-MS Analysis | DMSO, Room Temp., 1 week | >95% remaining |

Table 1: Summary of foundational compound characterization.

Section 3: Primary Pharmacological Target Identification

Given the structural similarities to known local anesthetics and other CNS-active agents, a two-pronged approach is logical: screening for ion channel modulation and broad CNS receptor binding.

Hypothesis-Driven Screening: Voltage-Gated Sodium Channel Modulation